2-(3-Chloropropylthiomethyl)-thiophene

Description

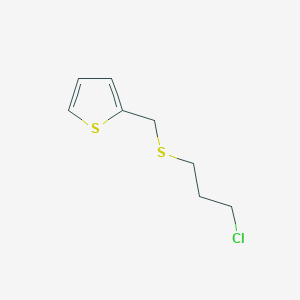

2-(3-Chloropropylthiomethyl)-thiophene is a thiophene derivative featuring a chloropropylthiomethyl (-SCH2CH2CH2Cl) substituent at the 2-position of the aromatic heterocycle. Thiophenes and their derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and as intermediates in synthetic chemistry. The chloropropylthiomethyl group introduces both sulfur and chlorine atoms, which may enhance reactivity in cross-coupling reactions or alter physicochemical properties (e.g., solubility, thermal stability) compared to simpler alkyl- or aryl-substituted thiophenes.

Properties

Molecular Formula |

C8H11ClS2 |

|---|---|

Molecular Weight |

206.8 g/mol |

IUPAC Name |

2-(3-chloropropylsulfanylmethyl)thiophene |

InChI |

InChI=1S/C8H11ClS2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7H2 |

InChI Key |

ZMOCOZVFMQOVAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CSCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The chloropropylthiomethyl substituent distinguishes 2-(3-Chloropropylthiomethyl)-thiophene from other thiophene derivatives. Key comparisons include:

- 2-(1,1-Dimethylethyl)-thiophene (CAS 1689-78-7): A tert-butyl-substituted thiophene. In contrast, the chloropropylthiomethyl group offers a flexible chain with a polar chlorine atom, likely enhancing solubility in polar solvents .

- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: A fused thiophene system synthesized via Stille coupling (). While this compound is optimized for π-conjugation in organic semiconductors, this compound’s sulfur and chlorine atoms may favor nucleophilic or coordination chemistry .

Physicochemical Properties

A comparative table based on available data and structural inferences:

| Compound Name | Substituent | CAS Number | Key Properties (Inferred) |

|---|---|---|---|

| This compound | -SCH2CH2CH2Cl | Not listed | Moderate polarity, reactive Cl atom |

| 2-(1,1-Dimethylethyl)-thiophene | -C(CH3)3 | 1689-78-7 | High hydrophobicity, steric bulk |

| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | Fused thiophene rings | Not listed | Extended π-system, semiconductor potential |

Research Findings and Limitations

- Evidence Gaps : Direct data on this compound are absent in the provided sources. Conclusions are extrapolated from structural analogs.

- Critical Insight : The chloropropylthiomethyl group’s combination of sulfur, chlorine, and alkyl chain positions this compound uniquely for applications requiring both reactivity and solubility, distinguishing it from purely alkyl or fused-ring derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.